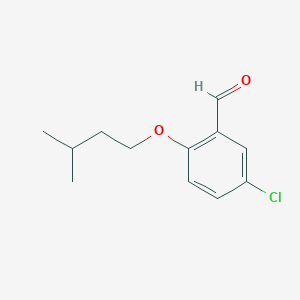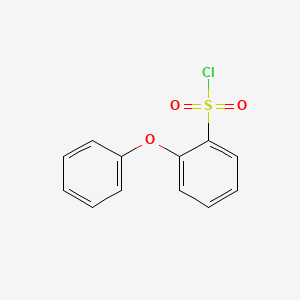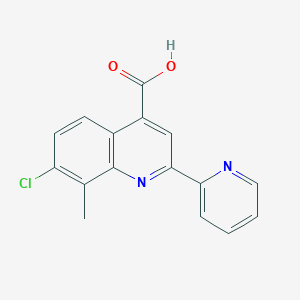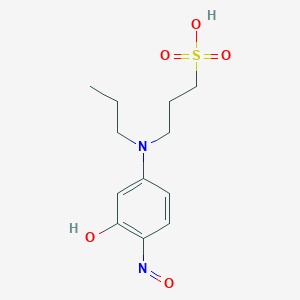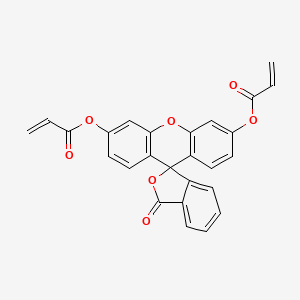
双丙烯酰氧基荧光素
描述
Diacryloyloxyfluorescein, also known as 3’,6’-Diacryloxyspirobenzo[c]-furan[1,9’]xanthen-3-one, is a fluorescent compound widely used in various scientific fields. It is a derivative of fluorescein, a well-known dye, and exhibits unique properties due to the presence of acrylate groups. These properties make it valuable in applications such as imaging, diagnostics, and as a monomer in polymer chemistry .
科学研究应用
Diacryloyloxyfluorescein is extensively used in:
Chemistry: As a fluorescent monomer in the synthesis of polymeric materials with unique optical properties.
Biology: In cell imaging and tracking due to its strong fluorescence.
Medicine: As a diagnostic tool in fluorescence-based assays and imaging techniques.
Industry: In the development of advanced materials, including sensors and coatings
作用机制
Target of Action
Diacryloyloxyfluorescein, also known as Fluorescein O,O’-diacrylate , is a fluorescent monomerIt is known that fluorescein, a related compound, is used in angiography or angioscopy of the iris and retina . It serves as a diagnostic aid in corneal injuries and corneal trauma .
Mode of Action
Fluorescein, a structurally similar compound, is known to appear yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This color change is likely due to the interaction of fluorescein with its targets, leading to changes in its chemical environment.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential interactions with other compounds
Result of Action
Given its structural similarity to fluorescein, it may have similar effects, such as aiding in the diagnosis of corneal injuries and trauma .
Action Environment
It is known that many factors, including ph, temperature, and the presence of other compounds, can influence the action of chemical compounds
生化分析
Biochemical Properties
Diacryloyloxyfluorescein plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including proteins, nucleic acids, and carbohydrates . The compound’s fluorescence allows researchers to track and visualize these interactions in real-time. For instance, Diacryloyloxyfluorescein can be conjugated to proteins or nucleic acids, enabling the study of protein-protein interactions, nucleic acid hybridization, and enzyme activities . The nature of these interactions is primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions .
Cellular Effects
Diacryloyloxyfluorescein has been shown to influence various cellular processes. Its incorporation into cells allows for the visualization of cellular structures and the monitoring of cellular functions . The compound can affect cell signaling pathways by acting as a fluorescent marker, helping to elucidate the dynamics of signal transduction . Additionally, Diacryloyloxyfluorescein can impact gene expression by serving as a reporter in gene expression studies . Its presence in cells can also influence cellular metabolism by providing insights into metabolic flux and enzyme activities .
Molecular Mechanism
At the molecular level, Diacryloyloxyfluorescein exerts its effects through its fluorescent properties. The compound can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions . This binding can result in changes in the fluorescence intensity, which can be measured to study the binding interactions and enzyme activities . Diacryloyloyloxyfluorescein can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by serving as a fluorescent reporter in gene expression assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diacryloyloyloxyfluorescein can change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 160-163°C and a storage temperature of 2-8°C . Prolonged exposure to light and air can lead to degradation, resulting in a decrease in fluorescence intensity . In in vitro and in vivo studies, long-term exposure to Diacryloyloyloxyfluorescein can affect cellular functions, including changes in cell viability and metabolic activities .
Dosage Effects in Animal Models
The effects of Diacryloyloyloxyfluorescein vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study various biological processes without significant adverse effects . At high doses, Diacryloyloyloxyfluorescein can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations .
Metabolic Pathways
Diacryloyloyloxyfluorescein is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the acrylate groups, resulting in the formation of fluorescein . This metabolic conversion can affect the compound’s fluorescence properties and its interactions with other biomolecules . Additionally, Diacryloyloyloxyfluorescein can influence metabolic flux by interacting with key metabolic enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, Diacryloyloyloxyfluorescein is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on the cell type and the presence of specific transporters . Once inside the cell, Diacryloyloyloxyfluorescein can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Diacryloyloyloxyfluorescein exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and cytoplasm, depending on the presence of targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . For example, Diacryloyloyloxyfluorescein localized to the mitochondria can be used to study mitochondrial dynamics and function .
准备方法
Synthetic Routes and Reaction Conditions: Diacryloyloxyfluorescein can be synthesized through the esterification of fluorescein with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of diacryloyloxyfluorescein follows similar principles but is optimized for higher yields and purity. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the product .
化学反应分析
Types of Reactions: Diacryloyloxyfluorescein undergoes various chemical reactions, including:
Polymerization: The acrylate groups can participate in free-radical polymerization, forming cross-linked polymer networks.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, reverting to fluorescein and acrylic acid.
Oxidation and Reduction: While the fluorescein core can undergo redox reactions, the acrylate groups are relatively stable under mild conditions
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used
Major Products:
Polymerization: Cross-linked polymers with fluorescent properties.
Hydrolysis: Fluorescein and acrylic acid.
Oxidation: Oxidized derivatives of fluorescein
相似化合物的比较
- Fluorescein O,O’-dimethacrylate
- Fluorescein O-methacrylate
- Fluorescein O-acrylate
Comparison: Diacryloyloxyfluorescein is unique due to its dual acrylate groups, which provide enhanced reactivity and versatility in polymerization reactions compared to its monoacrylate counterparts. This makes it particularly valuable in applications requiring cross-linked polymer networks with fluorescent properties .
属性
IUPAC Name |
(3-oxo-6'-prop-2-enoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h3-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZGVDHWVBMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C=C)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404617 | |
| Record name | Diacryloyloxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7262-39-7 | |
| Record name | Diacryloyloxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


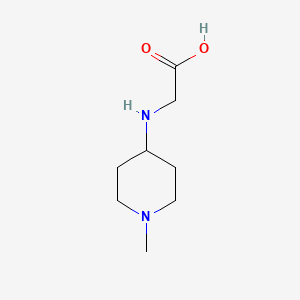
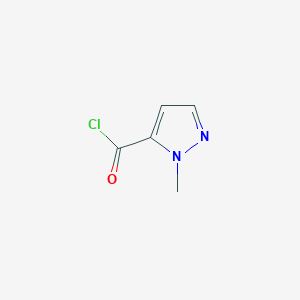

![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

